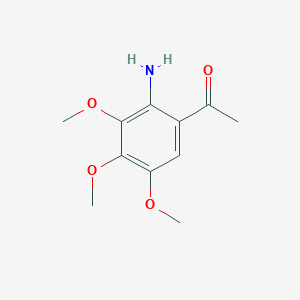

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-3,4,5-trimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-6(13)7-5-8(14-2)10(15-3)11(16-4)9(7)12/h5H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCPZOWTABJKLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1N)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618027 | |

| Record name | 1-(2-Amino-3,4,5-trimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42465-69-0 | |

| Record name | 1-(2-Amino-3,4,5-trimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone, a key intermediate in pharmaceutical and organic synthesis. This document outlines detailed experimental protocols for the most plausible synthetic pathways, presents quantitative data from analogous reactions for comparison, and visualizes the logical workflow of the synthesis.

Core Synthetic Strategy: A Two-Step Approach

The most logical and widely applicable synthetic strategy for preparing this compound involves a two-step process commencing with the commercially available 3',4',5'-Trimethoxyacetophenone. This approach consists of an initial electrophilic nitration to introduce a nitro group at the ortho position, followed by a reduction of the nitro group to the desired primary amine.

Overall workflow for the synthesis of this compound.

Step 1: Nitration of 3',4',5'-Trimethoxyacetophenone

The introduction of a nitro group onto the aromatic ring is achieved through electrophilic aromatic substitution. The methoxy groups are ortho, para-directing activators, while the acetyl group is a meta-directing deactivator. Due to the steric hindrance and electronic effects, the nitration is expected to occur at the 2-position. Careful control of the reaction temperature is crucial to prevent side reactions.

Experimental Protocol: Nitration

This protocol is adapted from established procedures for the nitration of substituted acetophenones.

Materials:

-

3',4',5'-Trimethoxyacetophenone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (or other suitable inert solvent)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated Sodium Chloride solution)

-

Anhydrous Sodium Sulfate

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3',4',5'-trimethoxyacetophenone (1.0 eq) in dichloromethane.

-

Cool the flask in an ice-salt bath to a temperature between -10 °C and 0 °C.

-

In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.5 eq) while cooling in an ice bath.

-

Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3',4',5'-trimethoxyacetophenone, ensuring the internal temperature does not rise above 5 °C. The addition should be completed over a period of 30-60 minutes.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts and wash sequentially with deionized water, a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Step 2: Reduction of 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone

The final step in the synthesis is the reduction of the nitro group to a primary amine. Several methods are effective for this transformation, with the choice often depending on the scale of the reaction and the available equipment. Two common and reliable methods are catalytic hydrogenation and reduction with tin(II) chloride.

Method A: Catalytic Hydrogenation

This method is generally clean and high-yielding but requires specialized hydrogenation equipment.

Experimental workflow for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Celite

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

-

Reaction vessel

-

Filtration setup

Procedure:

-

In a suitable hydrogenation vessel, dissolve 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

-

Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) to remove any air.

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases. The reaction progress can also be monitored by TLC.

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Method B: Reduction with Tin(II) Chloride

This is a classic and effective method for the reduction of aromatic nitro compounds that can be performed with standard laboratory glassware.

Experimental workflow for SnCl₂ reduction.

Experimental Protocol: Tin(II) Chloride Reduction

Materials:

-

1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or Ethyl Acetate

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M)

-

Ethyl Acetate or other suitable extraction solvent

-

Brine

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone in ethanol or ethyl acetate.

-

Add a solution of tin(II) chloride dihydrate (typically 3-5 equivalents) in concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC). This may take several hours.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the solution is basic (pH > 10). A precipitate of tin salts may form.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

-

The crude product can be purified by column chromatography or recrystallization.

Data Presentation: Quantitative Comparison of Reduction Methods

The following table summarizes typical quantitative data for the reduction of aromatic nitro compounds using the described methods, based on analogous reactions reported in the literature. Actual results for the target molecule may vary.

| Parameter | Catalytic Hydrogenation | Tin(II) Chloride Reduction |

| Typical Yield | >90% | 70-95% |

| Reaction Time | 1-12 hours | 2-8 hours |

| Reaction Temperature | Room Temperature | Reflux |

| Reagents | H₂, Pd/C | SnCl₂·2H₂O, HCl, NaOH |

| Advantages | High yield, clean reaction, easy product isolation. | Standard laboratory equipment, robust and reliable. |

| Disadvantages | Requires specialized hydrogenation equipment, catalyst can be a fire hazard. | Stoichiometric amounts of tin salts produced, workup can be challenging due to precipitates. |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the nitration of 3',4',5'-trimethoxyacetophenone followed by the reduction of the resulting nitro intermediate. Both catalytic hydrogenation and reduction with tin(II) chloride are effective methods for the final step, with the choice depending on the available resources and desired scale of the synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

An In-depth Technical Guide to the Synthesis of 2-Amino-3,4,5-trimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Amino-3,4,5-trimethoxyacetophenone, a valuable substituted acetophenone derivative with potential applications in medicinal chemistry and organic synthesis. The synthesis is presented as a multi-step process commencing from the commercially available precursor, 3',4',5'-Trimethoxyacetophenone. This document details the reaction mechanisms, experimental protocols, and relevant quantitative data.

Synthetic Strategy Overview

The synthesis of 2-Amino-3,4,5-trimethoxyacetophenone is proposed via a two-step sequence starting from 3',4',5'-Trimethoxyacetophenone. This approach involves an initial electrophilic aromatic substitution (nitration) to introduce a nitro group at the C2 position of the aromatic ring, followed by the selective reduction of the nitro group to the corresponding primary amine.

An In-depth Technical Guide to the Chemical Properties of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone, a key synthetic intermediate in the development of pharmacologically active compounds. This document includes a summary of its chemical identifiers, physical and spectral properties, a detailed, plausible synthetic protocol, and methods for its analysis. Furthermore, this guide explores the significant biological applications of its derivatives, particularly as cardiotonic agents, and elucidates the associated signaling pathways.

Chemical and Physical Properties

This compound, also known as 2'-Amino-3',4',5'-trimethoxyacetophenone, is a polysubstituted aromatic ketone. Its core structure consists of an acetophenone moiety with an amino group and three methoxy groups on the phenyl ring.

Chemical Identifiers

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2'-Amino-3',4',5'-trimethoxyacetophenone, Ethanone, 1-(2-amino-3,4,5-trimethoxyphenyl)- |

| CAS Number | 42465-69-0[1] |

| Molecular Formula | C₁₁H₁₅NO₄[1] |

| Molecular Weight | 225.24 g/mol [1] |

| InChI Key | OSCPZOWTABJKLB-UHFFFAOYSA-N[1] |

Physical Properties

| Property | Value |

| Boiling Point | 354 °C at 760 mmHg[1] |

| Density | 1.153 g/cm³[1] |

| Flash Point | 162.3 °C[1] |

| Refractive Index | 1.533[1] |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

A logical synthetic approach would start from the commercially available 3',4',5'-trimethoxyacetophenone. The synthesis can be conceptualized as follows:

Caption: Plausible synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3',4',5'-trimethoxyacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid at 0-5 °C.

-

Nitration: Slowly add a nitrating mixture (e.g., a solution of nitric acid in concentrated sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water. The precipitated product is then filtered, washed with water until neutral, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Reduction: Add a reducing agent. A common method is the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst can be employed.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: If using SnCl₂/HCl, basify the reaction mixture with a concentrated solution of sodium hydroxide to precipitate the tin salts, which are then filtered off. The filtrate is then extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (Proton NMR):

-

Aromatic Protons: Signals corresponding to the protons on the aromatic ring.

-

Amino Protons: A broad singlet for the -NH₂ group.

-

Methoxy Protons: Singlets for the three -OCH₃ groups.

-

Acetyl Protons: A singlet for the -COCH₃ group.

¹³C NMR (Carbon-13 NMR):

-

Carbonyl Carbon: A signal in the downfield region characteristic of a ketone.

-

Aromatic Carbons: Signals for the six carbons of the benzene ring.

-

Methoxy Carbons: Signals for the carbons of the three -OCH₃ groups.

-

Acetyl Carbon: A signal for the methyl carbon of the acetyl group.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for purity assessment and quantification of this compound.

Hypothetical HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at pH 6.9) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Experimental Protocol for HPLC Analysis:

-

Standard and Sample Preparation: Prepare a stock solution of the reference standard and the sample in a suitable diluent (e.g., the mobile phase). Prepare a series of calibration standards by diluting the stock solution.

-

Chromatographic Run: Inject the standards and the sample solution into the HPLC system.

-

Data Analysis: Construct a calibration curve from the peak areas of the standards. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Caption: General workflow for HPLC analysis.

Biological Activity and Signaling Pathways

Direct biological studies on this compound are limited. Its primary significance in the life sciences lies in its role as a precursor for the synthesis of substituted 4-alkyl-2(1H)-quinazolinones, which have demonstrated cardiotonic activities.

Cardiotonic Activity of Quinazolinone Derivatives

Substituted 2(1H)-quinazolinones derived from 2-aminoacetophenones have been identified as inhibitors of cyclic nucleotide phosphodiesterase III (PDE-III). PDE-III inhibitors are known to have positive inotropic effects on the heart, meaning they increase the force of its contractions.[2]

Signaling Pathway of PDE-III Inhibition

The cardiotonic effect of these quinazolinone derivatives is mediated through the inhibition of PDE-III, an enzyme that degrades cyclic adenosine monophosphate (cAMP). The signaling cascade is as follows:

-

Inhibition of PDE-III: The quinazolinone derivative binds to and inhibits PDE-III in cardiac muscle cells.

-

Increase in cAMP Levels: The inhibition of PDE-III leads to an accumulation of intracellular cAMP.

-

Activation of Protein Kinase A (PKA): Elevated cAMP levels activate cAMP-dependent protein kinase A (PKA).

-

Phosphorylation of Calcium Channels: PKA phosphorylates L-type calcium channels, leading to an increased influx of Ca²⁺ into the cell.

-

Increased Myocardial Contractility: The rise in intracellular Ca²⁺ enhances the interaction between actin and myosin filaments, resulting in a stronger contraction of the heart muscle.

Caption: Signaling pathway of PDE-III inhibition by quinazolinone derivatives.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. While its direct biological activity is not extensively documented, its utility in the synthesis of potent cardiotonic agents, specifically PDE-III inhibiting quinazolinones, underscores its importance in medicinal chemistry and drug development. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers working with this compound and its derivatives. Further investigation into the direct biological effects of this molecule may reveal novel pharmacological applications.

References

The Biological Versatility of 2-Amino-3,4,5-trimethoxyacetophenone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,4,5-trimethoxyacetophenone is a substituted aromatic ketone with a chemical structure that suggests a high potential for diverse biological activities. While direct experimental data on this specific molecule is limited in publicly available literature, a comprehensive analysis of its close structural analogs, including benzophenone, chalcone, and other acetophenone derivatives, provides compelling evidence for its probable anticancer, anti-inflammatory, and antimicrobial properties. This technical guide synthesizes the existing knowledge on these related compounds to build a predictive profile for 2-Amino-3,4,5-trimethoxyacetophenone, offering a valuable resource for researchers and drug development professionals interested in its therapeutic potential. This document provides a detailed overview of the probable biological activities, underlying mechanisms of action, and relevant experimental protocols to facilitate further investigation into this promising compound.

Introduction

The acetophenone scaffold is a privileged structure in medicinal chemistry, serving as a building block for a wide array of pharmacologically active molecules. The substitution pattern of the phenyl ring plays a crucial role in determining the biological effects of these compounds. The presence of methoxy and amino groups, as seen in 2-Amino-3,4,5-trimethoxyacetophenone, is particularly noteworthy. The trimethoxy substitution is a key feature of many natural and synthetic compounds with potent biological activities, including the well-known anticancer agent combretastatin A-4. The addition of an amino group can further enhance the pharmacological profile by increasing solubility, modulating electronic properties, and providing a site for further chemical modification.

This guide will explore the anticipated biological activities of 2-Amino-3,4,5-trimethoxyacetophenone based on the robust data available for its structural analogs. The primary focus will be on its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

Predicted Biological Activities and Mechanisms of Action

Based on the activities of its structural analogs, 2-Amino-3,4,5-trimethoxyacetophenone is predicted to exhibit the following biological properties:

Anticancer Activity

Structurally related compounds, particularly 2-amino-3,4,5-trimethoxybenzophenones and chalcones derived from 3,4,5-trimethoxyacetophenone, have demonstrated significant anticancer effects.

-

Tubulin Polymerization Inhibition: A series of novel 2-amino-3,4,5-trimethoxybenzophenone analogues have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. The lead compound in one study exhibited an IC50 value of 1.6 μM for tubulin polymerization inhibition and remarkable anti-proliferative activity with IC50 values in the nanomolar range against various human cancer cell lines.[1]

-

Cytotoxicity: An analog, (2-amino-3,4,5-trimethoxyphenyl)(6-methoxy-1H-indol-3-yl)methanone, has shown excellent in vivo cytotoxic activity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values of 0.013 µM and 0.143 µM, respectively.[2] This suggests that the 2-amino-3,4,5-trimethoxyphenyl moiety is a key pharmacophore for potent anticancer activity.

-

Induction of Apoptosis: Chalcones bearing a 3,4,5-trimethoxylated ring have been shown to induce apoptosis in cancer cells.[3]

Table 1: Anticancer Activity of 2-Amino-3,4,5-trimethoxyacetophenone Analogs

| Compound/Analog | Cancer Cell Line | Activity Metric | Value | Reference |

| 2-amino-3,4,5-trimethoxybenzophenone (lead compound 17) | Various human cancer cell lines | IC50 (anti-proliferative) | 7-16 nM | [1] |

| 2-amino-3,4,5-trimethoxybenzophenone (lead compound 17) | - | IC50 (tubulin polymerization) | 1.6 µM | [1] |

| (2-amino-3,4,5-trimethoxyphenyl)(6-methoxy-1H-indol-3-yl)methanone | MCF-7 (breast cancer) | IC50 (cytotoxicity) | 0.013 µM | [2] |

| (2-amino-3,4,5-trimethoxyphenyl)(6-methoxy-1H-indol-3-yl)methanone | HT-29 (colon cancer) | IC50 (cytotoxicity) | 0.143 µM | [2] |

Anti-inflammatory Activity

Derivatives of acetophenone have been reported to possess anti-inflammatory properties through the modulation of key signaling pathways.

-

Inhibition of Pro-inflammatory Mediators: Benzylideneacetophenone derivatives have been shown to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.[4] This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

-

Modulation of Signaling Pathways: The anti-inflammatory effects of these analogs are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][5] Furthermore, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which share the 2-amino substitution pattern, have been shown to activate the NRF2 pathway, a key regulator of the antioxidant and anti-inflammatory response.

Table 2: Anti-inflammatory Activity of Acetophenone Analogs

| Compound/Analog | Cell Line | Activity | Mechanism | Reference |

| 2'-Hydroxy-5'-Methoxyacetophenone | LPS-stimulated BV-2 and RAW264.7 cells | Inhibition of NO, TNF-α, iNOS, and COX-2 | Attenuation of NF-κB signaling pathway | [4] |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | LPS-stimulated RAW 264.7 cells | Inhibition of NO, IL-1β, IL-6, TNF-α, PGE2, COX-2, and NF-κB | Activation of NRF2 pathway |

Antimicrobial Activity

Chalcone derivatives of acetophenone have been investigated for their antimicrobial properties.

-

Broad-Spectrum Activity: A series of methoxy-4'-amino chalcone derivatives have demonstrated promising wide-spectrum antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans.[6]

-

Mechanism of Action: In silico studies suggest that these compounds may act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of microorganisms.[6]

Table 3: Antimicrobial Activity of Acetophenone Analogs

| Compound/Analog | Microorganism | Activity Metric | Value | Reference |

| Methoxy-4'-amino chalcone derivatives | E. coli, S. aureus, C. albicans | - | Promising wide-spectrum activity | [6] |

Synthesis

While a specific, detailed synthesis protocol for 2-Amino-3,4,5-trimethoxyacetophenone was not found in the initial search, a plausible synthetic route can be inferred from the synthesis of related aminoacetophenones. A common approach involves the nitration of a substituted acetophenone followed by the reduction of the nitro group to an amine.

A potential synthetic workflow is outlined below:

Caption: A potential synthetic route to 2-Amino-3,4,5-trimethoxyacetophenone.

Experimental Protocols

The following are detailed, generalized protocols for key experiments relevant to assessing the biological activities of 2-Amino-3,4,5-trimethoxyacetophenone.

Anticancer Activity: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of 2-Amino-3,4,5-trimethoxyacetophenone in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

This assay measures the production of nitric oxide (NO) by cells, a key mediator of inflammation.

Workflow:

Caption: Workflow for the Griess assay to measure nitric oxide.

Methodology:

-

Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of 2-Amino-3,4,5-trimethoxyacetophenone for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production. Include an unstimulated control.

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve of sodium nitrite.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Methodology:

-

Compound Dilution: Prepare a two-fold serial dilution of 2-Amino-3,4,5-trimethoxyacetophenone in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways

The biological activities of acetophenone derivatives are often linked to the modulation of specific intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a key mechanism for the anti-inflammatory effects of many compounds.

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is common in cancer and inflammatory diseases.

Caption: Modulation of the MAPK signaling pathway.

NRF2 Signaling Pathway

The NRF2 pathway is a critical regulator of the cellular antioxidant and anti-inflammatory response.

Caption: Activation of the NRF2 signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2-Amino-3,4,5-trimethoxyacetophenone is currently scarce, the extensive research on its close structural analogs strongly suggests its potential as a valuable lead compound in drug discovery. The 2-amino-3,4,5-trimethoxyphenyl moiety appears to be a potent pharmacophore for anticancer activity, likely through the inhibition of tubulin polymerization and induction of apoptosis. Furthermore, the acetophenone backbone, in conjunction with its amino and methoxy substituents, indicates a high probability of significant anti-inflammatory and antimicrobial properties, potentially mediated through the modulation of the NF-κB, MAPK, and NRF2 signaling pathways.

This technical guide provides a comprehensive predictive overview of the biological activities of 2-Amino-3,4,5-trimethoxyacetophenone and a foundation for future research. The next crucial steps will be the synthesis and in vitro and in vivo evaluation of this compound to validate these predictions. Further studies should focus on elucidating its precise mechanisms of action and structure-activity relationships to optimize its therapeutic potential. The information presented herein should serve as a valuable resource to guide these future investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3',4',5'-Trimethoxyacetophenone | 1136-86-3 | Benchchem [benchchem.com]

- 4. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone (CAS 42465-69-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone is a substituted acetophenone that serves as a valuable intermediate in the synthesis of various heterocyclic compounds, notably quinazolinone derivatives. Its structural features, including a reactive amino group and an acetophenone moiety, make it a versatile building block for constructing molecules with potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and its application in the development of biologically active compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 42465-69-0 | [1] |

| Molecular Formula | C₁₁H₁₅NO₄ | [1] |

| Molecular Weight | 225.24 g/mol | [1] |

| Boiling Point | 354°C at 760 mmHg | [1] |

| Density | 1.153 g/cm³ | [1] |

| Flash Point | 162.3°C | [1] |

| Refractive Index | 1.533 | [1] |

| InChIKey | OSCPZOWTABJKLB-UHFFFAOYSA-N | [1] |

Synthesis

Representative Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is a generalized procedure based on common methods for the synthesis of aromatic amines from their corresponding nitro compounds.

Step 1: Nitration of 1-(3,4,5-trimethoxyphenyl)ethanone

-

To a stirred solution of 1-(3,4,5-trimethoxyphenyl)ethanone (1 equivalent) in concentrated sulfuric acid, cooled to 0°C, add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry to afford 1-(2-nitro-3,4,5-trimethoxyphenyl)ethanone.

Step 2: Reduction of 1-(2-nitro-3,4,5-trimethoxyphenyl)ethanone

-

To a solution of 1-(2-nitro-3,4,5-trimethoxyphenyl)ethanone (1 equivalent) in ethanol, add a reducing agent such as tin(II) chloride dihydrate (3-5 equivalents) or iron powder in the presence of an acid like hydrochloric acid.

-

Heat the reaction mixture at reflux for 4-6 hours.

-

Cool the mixture and make it alkaline by adding a concentrated solution of sodium hydroxide.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Synthesis Workflow Diagram

Caption: Representative synthesis workflow.

Spectroscopic Data (Comparative)

No specific spectroscopic data for this compound was found. However, data for the closely related compound 1-(2-Amino-4,5-dimethoxyphenyl)ethanone can be used for comparative analysis.

| Spectroscopic Data for 1-(2-Amino-4,5-dimethoxyphenyl)ethanone | |

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) |

| H-3 | ~6.5 - 6.7 |

| H-6 | ~7.1 - 7.3 |

| -NH₂ | ~4.5 - 5.5 |

| -OCH₃ (C4) | ~3.8 - 3.9 |

| -OCH₃ (C5) | ~3.8 - 3.9 |

| -COCH₃ | ~2.5 - 2.6 |

| Mass Spectrometry | m/z |

| Top Peak | 180 |

| Molecular Ion | 195 |

| Other Major Fragments | 152 |

Note: The ¹H NMR data is predicted based on substituent effects in aromatic systems.

Biological Significance and Applications

This compound is a key precursor for the synthesis of quinazolinone derivatives, a class of compounds with a broad spectrum of biological activities, including anticancer properties.

Anticancer Activity of Derivatives

Derivatives of this compound have been investigated as potential anticancer agents. These compounds often incorporate the trimethoxyphenyl moiety, which is a structural feature of known tubulin polymerization inhibitors like colchicine and podophyllotoxin.

Table of Cytotoxic Activity for Trimethoxyphenyl-Based Analogues (Derivatives)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 9 | HepG2 | 1.38 - 3.21 | [2] |

| Derivative 10 | HepG2 | 1.38 - 3.21 | [2] |

| Derivative 11 | HepG2 | 1.38 - 3.21 | [2] |

Mechanism of Action of Derivatives

The anticancer effects of quinazolinone derivatives synthesized from this compound are often attributed to two primary mechanisms:

-

Tubulin Polymerization Inhibition: The trimethoxyphenyl group can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

-

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: Some quinazolinone derivatives act as inhibitors of EGFR, a transmembrane protein that plays a crucial role in cell growth and division. Inhibition of EGFR can block downstream signaling pathways, such as the KRAS-MAPK pathway, leading to reduced cancer cell proliferation.

EGFR Signaling Pathway

Caption: EGFR signaling and inhibition.

Experimental Protocols for Biological Assays

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of the test compound.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Known polymerization inhibitor (e.g., Nocodazole)

-

Test compound (this compound or its derivatives)

-

96-well, black, flat-bottom plates

-

Microplate reader with fluorescence capabilities (excitation/emission suitable for the reporter)

Procedure:

-

Reagent Preparation:

-

Prepare a 2x tubulin reaction mix on ice with a final tubulin concentration of 4 mg/mL in General Tubulin Buffer supplemented with 2 mM GTP, 30% glycerol, and the fluorescent reporter.

-

Prepare serial dilutions of the test compound and controls (Nocodazole and vehicle) at 2x the final desired concentrations in General Tubulin Buffer.

-

-

Assay Setup:

-

Add 50 µL of the 2x test compound, controls, or vehicle to the appropriate wells of a pre-warmed 96-well plate.

-

To initiate polymerization, add 50 µL of the 2x tubulin reaction mix to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine the rate and extent of polymerization for each condition.

-

Calculate the IC₅₀ value for the test compound by plotting the percentage of inhibition against the compound concentration.

-

EGFR Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.

Materials:

-

Recombinant Human EGFR (active kinase domain)

-

Test compound

-

Known EGFR inhibitor (e.g., Erlotinib)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well, white, flat-bottom plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution series in Kinase Assay Buffer.

-

Dilute the recombinant EGFR enzyme and substrate in Kinase Assay Buffer to the desired concentrations.

-

-

Assay Setup:

-

Add 5 µL of the diluted test compound or controls to the wells of a 96-well plate.

-

Prepare a master mix containing ATP and the peptide substrate in Kinase Assay Buffer and add 10 µL to each well.

-

-

Kinase Reaction:

-

Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the blank control values from all other readings.

-

Plot the percent inhibition (relative to the positive control) against the logarithm of the test compound concentration and determine the IC₅₀ value.

-

Safety and Handling

A Safety Data Sheet (SDS) should be consulted before handling this compound. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. The compound should be handled in a well-ventilated area.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel therapeutic agents, particularly in the field of oncology. Its utility in the synthesis of quinazolinone derivatives that target fundamental cellular processes like microtubule dynamics and EGFR signaling highlights its importance in medicinal chemistry. This guide provides a foundational resource for researchers working with this compound, offering insights into its properties, synthesis, and biological applications. Further research into the direct biological activities of this core molecule and the development of more efficient synthetic routes are warranted.

References

The Medicinal Chemistry Potential of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone is a versatile chemical intermediate that serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. Its unique substitution pattern, featuring an ortho-amino group and three methoxy substituents on the phenyl ring, provides a scaffold for the development of novel therapeutic agents. This technical guide explores the potential applications of this compound, focusing on its role in the synthesis of cardiotonic, anticancer, and antimicrobial agents. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. Scaffolds derived from simple, readily available starting materials are of particular interest as they can be elaborated into diverse libraries of compounds for biological screening. This compound, with its strategic placement of functional groups, is one such scaffold. The presence of the amino and acetyl groups allows for a range of chemical transformations, leading to the formation of various heterocyclic systems, most notably quinazolinones and chalcones. These resulting compounds have demonstrated a spectrum of biological activities, highlighting the importance of the trimethoxyphenyl moiety in molecular recognition by biological targets.

Cardiotonic Activity: Quinazolinone Derivatives as PDE-III Inhibitors

One of the most promising applications of this compound is in the synthesis of substituted 4-alkyl-2(1H)-quinazolinones, which have been identified as potent cardiotonic agents. These compounds exert their effects by inhibiting phosphodiesterase III (PDE-III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac muscle.[1]

Mechanism of Action

Inhibition of PDE-III leads to an increase in intracellular cAMP levels.[2] This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels. The resulting increase in calcium influx during the cardiac action potential enhances myocardial contractility, leading to a positive inotropic effect.[2][3]

Figure 1: Signaling pathway of PDE-III inhibition by quinazolinone derivatives.

Synthesis of 4-Methyl-5,6,7-trimethoxy-2(1H)-quinazolinone

A general method for the synthesis of 4-alkyl-2(1H)-quinazolinones involves the cyclization of 2-aminoacetophenones with potassium cyanate in acetic acid.[1]

Figure 2: General synthesis workflow for 4-alkyl-2(1H)-quinazolinones.

Experimental Protocol (General)

Synthesis of 4-Alkyl-2(1H)-quinazolinones [1]

-

A solution of the appropriate 2-aminoacetophenone (1 equivalent) in glacial acetic acid is prepared.

-

Potassium cyanate (an equimolar amount) is added to the solution.

-

The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperature) for a designated period.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Note: This is a general protocol. Specific reaction conditions such as temperature and reaction time may need to be optimized for the synthesis of 4-methyl-5,6,7-trimethoxy-2(1H)-quinazolinone from this compound.

Anticancer Activity

Derivatives of this compound, including both quinazolines and chalcones, have demonstrated significant anticancer activity against various cancer cell lines.

Quinazoline Derivatives

Quinazoline-based compounds have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][4][5][6][7]

Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][4] This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3 and -7, leading to apoptosis.[5][7]

Extrinsic Pathway: This pathway is triggered by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[1] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. Activated caspase-8 can directly activate executioner caspases or cleave Bid to tBid, which then activates the intrinsic pathway.[5]

Figure 3: Apoptosis signaling pathways induced by quinazoline derivatives.

Chalcone Derivatives

Chalcones containing the 3,4,5-trimethoxyphenyl moiety have also been investigated for their anticancer properties, with some exhibiting potent activity.[8][9]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative trimethoxyphenyl-derived compounds against various human cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7f | Chalcone-Benzimidazolium Salt | HL-60 (Leukemia) | 0.83 | [8][10] |

| SMMC-7721 (Hepatocellular Carcinoma) | 7.40 | [8][10] | ||

| A-549 (Lung Carcinoma) | 9.56 | [8][10] | ||

| MCF-7 (Breast Adenocarcinoma) | 5.96 | [8][10] | ||

| SW480 (Colon Adenocarcinoma) | 7.93 | [8][10] | ||

| 7j | Chalcone-Benzimidazolium Salt | HL-60 (Leukemia) | 0.59 | [8] |

| SMMC-7721 (Hepatocellular Carcinoma) | 6.24 | [8] | ||

| A-549 (Lung Carcinoma) | 9.25 | [8] | ||

| MCF-7 (Breast Adenocarcinoma) | 3.11 | [8] | ||

| SW480 (Colon Adenocarcinoma) | 4.64 | [8] | ||

| 28 | Isoxazole Chalcone | A549 (Lung Carcinoma) | 1.39 | [11] |

| HepG2 (Hepatocellular Carcinoma) | 1.56 | [11] | ||

| MCF-7 (Breast Adenocarcinoma) | 1.97 | [11] |

Experimental Protocols

Synthesis of Trimethoxyphenyl-Derived Chalcones (Claisen-Schmidt Condensation) [8][9]

-

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol), add an appropriate aromatic aldehyde (1 equivalent).

-

A catalytic amount of a base (e.g., aqueous NaOH or KOH) is added dropwise to the mixture.

-

The reaction is stirred at room temperature for a specified duration (e.g., 2-24 hours).

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

MTT Assay for Cytotoxicity

-

Cancer cells are seeded in 96-well plates and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

Antimicrobial Activity

Derivatives of this compound, particularly quinazolines and chalcones, have also been explored for their antimicrobial properties against a range of bacteria and fungi.[12][13][14]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative quinazoline and chalcone derivatives against various microbial strains.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Quinazoline Derivative | Staphylococcus aureus | 1.95 - 62.5 | [14] |

| Escherichia coli | 3.9 - 125 | [14] | |

| Pseudomonas aeruginosa | 0.98 - 31.2 | [14] | |

| Klebsiella pneumoniae | 0.49 - 15.6 | [14] | |

| Aspergillus niger | 7.8 - 125 | [14] | |

| Candida albicans | 3.9 - 62.5 | [14] | |

| Chalcone Derivative | Staphylococcus aureus | 2 | [13] |

| Escherichia coli | >64 | [13] | |

| Salmonella typhimurium | 1 | [13] | |

| Candida albicans | 1 | [13] |

Experimental Protocol

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

-

A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium.

-

A standardized inoculum of the test microorganism is added to each well.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility has been demonstrated in the synthesis of quinazolinones with potent cardiotonic activity and in the development of chalcone and quinazoline derivatives with promising anticancer and antimicrobial properties. The trimethoxyphenyl moiety appears to be a key pharmacophoric feature contributing to the biological activity of these compounds. Further exploration of this scaffold, through the synthesis of diverse derivatives and comprehensive biological evaluation, holds significant promise for the discovery of new and effective therapeutic agents. This guide provides a foundational resource to stimulate and support such research endeavors.

References

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Natural Quinazoline Derivative from Marine Sponge Hyrtios erectus Induces Apoptosis of Breast Cancer Cells via ROS Production and Intrinsic or Extrinsic Apoptosis Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 7. A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial activity of new quinazolin-4-one chalcones [wisdomlib.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-amino-3,4,5-trimethoxyphenyl)ethanone, a key building block in organic synthesis. Its unique structure, featuring an ortho-aminoaryl ketone moiety enriched with three methoxy groups, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, particularly quinolines, quinazolines, and benzodiazepines. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in numerous biologically active molecules. This guide details the physicochemical properties of this compound, explores its synthetic applications with illustrative reaction schemes, provides detailed experimental protocols for key transformations, and discusses the potential biological activities of its derivatives, including their roles as inhibitors of EGFR and tubulin polymerization.

Introduction

This compound, also known as 2'-amino-3',4',5'-trimethoxyacetophenone, is an aromatic organic compound that serves as a versatile starting material in the synthesis of complex molecules. The presence of a nucleophilic amino group and an electrophilic acetyl group in an ortho relationship on a highly substituted benzene ring allows for a variety of cyclization reactions, forming fused heterocyclic systems. The trimethoxy substitution pattern not only influences the electronic properties of the molecule but also provides opportunities for further functionalization and can impart favorable pharmacokinetic properties to the resulting bioactive compounds. This guide aims to be a comprehensive resource for chemists and pharmacologists interested in utilizing this valuable building block.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 42465-69-0 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₄ | [1] |

| Molecular Weight | 225.24 g/mol | [1] |

| Boiling Point | 354 °C at 760 mmHg | [1] |

| Density | 1.153 g/cm³ | [1] |

| Flash Point | 162.3 °C | [1] |

| Refractive Index | 1.533 | [1] |

| XLogP3 | 2.07840 | [1] |

| PSA (Polar Surface Area) | 70.8 Ų | [1] |

| Solubility | Inferred to be soluble in common organic solvents like ethanol, methanol, and DMSO, and slightly soluble in water, based on the properties of similar acetophenones. | [3][4][5][6] |

Applications in Organic Synthesis

The ortho-aminoaryl ketone functionality of this compound makes it an ideal precursor for a variety of condensation and cyclization reactions to form heterocyclic systems.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and straightforward method for the synthesis of quinolines. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This compound can react with various ketones, such as acetone or ethyl acetoacetate, to yield highly substituted quinolines.

Caption: Friedländer synthesis of a trimethoxy-substituted quinoline.

Synthesis of Quinazolines

Quinazolines and their derivatives are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. This compound can be a precursor to quinazolinones through multi-step synthetic sequences, often involving an initial reaction at the amino group followed by cyclization. For instance, reaction with an acyl chloride followed by treatment with ammonia or a primary amine can lead to the formation of the quinazoline core.

Caption: General scheme for quinazolinone synthesis.

Synthesis of Benzodiazepines

1,5-Benzodiazepines, known for their wide range of pharmacological activities, can be synthesized through the condensation of o-phenylenediamines with ketones. While this compound is not a diamine, it can be envisioned as a precursor to benzodiazepine-like structures through multi-step pathways or by reaction with suitable partners that introduce the second nitrogen atom and facilitate cyclization. A plausible, though not explicitly found, route could involve its reaction with an α-haloketone followed by reaction with ammonia or an amine to form the seven-membered ring.

Caption: Hypothetical pathway to a benzodiazepine derivative.

Experimental Protocols

Detailed experimental procedures are essential for the successful application of a building block in synthesis. The following protocols are representative examples of reactions involving ortho-aminoaryl ketones.

General Procedure for Friedländer Annulation to Synthesize 6,7,8-Trimethoxyquinolines

This protocol is a general method adapted for the synthesis of substituted quinolines from this compound and a ketone with an α-methylene group.

Materials:

-

This compound

-

Ketone (e.g., acetone, ethyl acetoacetate, cyclohexanone)

-

Catalyst (e.g., p-toluenesulfonic acid, potassium hydroxide)

-

Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

-

Add the ketone (1-2 equivalents) to the solution.

-

Add the catalyst (catalytic amount, e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 6,7,8-trimethoxyquinoline derivative.

General Aldol Condensation Procedure

This protocol describes a general method for the base-catalyzed aldol condensation, which can be a key step in the synthesis of chalcones, precursors to other heterocyclic systems.[7][8]

Materials:

-

This compound (acting as the ketone component)

-

An aromatic aldehyde

-

95% Ethanol

-

15 M aqueous sodium hydroxide solution

Procedure:

-

Place the aromatic aldehyde (~1 mmol) in a conical vial with a magnetic spin vane.[7]

-

Add one molar equivalent of this compound and 1 mL of 95% ethanol.[7]

-

While stirring, add 0.10 mL of the 15 M aqueous sodium hydroxide solution.[7]

-

Cap the vial and continue stirring at room temperature until a solid precipitate forms.[7]

-

Break up the solid with a spatula and add 2 mL of ice water.[7]

-

Transfer the mixture to a small Erlenmeyer flask containing another 3 mL of ice water.[7]

-

Stir thoroughly, then collect the solid by suction filtration, wash with cold water, and air dry to obtain the crude product.[7]

-

The product can be purified by recrystallization from 95% ethanol.[7]

Applications in Drug Development

The trimethoxyphenyl moiety is a common feature in many biologically active natural products and synthetic drugs, often associated with anticancer and antimicrobial activities. Derivatives of this compound, particularly quinazolines and quinolines, are of significant interest in drug discovery.

Anticancer Activity

Numerous studies have reported the potent anticancer activities of quinazoline and quinoline derivatives. The trimethoxy substitution pattern is particularly noteworthy.

-

EGFR Inhibition: Several 6,7,8-trimethoxy-N-aryl-substituted-4-aminoquinazoline derivatives have been synthesized and evaluated as epidermal growth factor receptor (EGFR) inhibitors.[9][10][11] Some of these compounds have shown potent inhibitory activity against various cancer cell lines, with IC₅₀ values in the low micromolar range.[9][10][11] For example, certain compounds were found to be more effective than the standard drug epirubicin against specific cancer cell lines.[10][11]

-

Tubulin Polymerization Inhibition: The 3,4,5-trimethoxyphenyl group is a key pharmacophore in a number of potent tubulin polymerization inhibitors, such as combretastatin A-4. It is plausible that quinoline and benzophenone derivatives incorporating this moiety, which could be synthesized from this compound, would exhibit similar activity.[6][10][12] Studies on related 2-amino-3,4,5-trimethoxybenzophenone analogues have shown excellent activity as tubulin polymerization inhibitors by targeting the colchicine binding site.[10]

The table below summarizes the reported anticancer activities of some trimethoxy-substituted quinazolines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6,7,8-Trimethoxy-N-aryl-4-aminoquinazolines | PC3, A431, Bcap-37, BGC823 | 5.8 - 9.8 | [9][13] |

| 8-Methoxy-2-trimethoxyphenyl-3-substituted quinazolin-4-ones | Hela, A549, MDA | 0.79 - 4.94 | [3][4][5] |

Signaling Pathways

The anticancer effects of derivatives of this compound are often mediated through the modulation of specific cellular signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Overexpression or mutation of EGFR is common in many types of cancer, making it a key therapeutic target. Anilinoquinazoline derivatives are a well-known class of EGFR inhibitors.[14] The trimethoxy-substituted quinazolines derived from our building block likely act by competing with ATP for binding to the kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling cascades, such as the ERK1/2 pathway.[10][11] Inhibition of this pathway ultimately leads to a halt in cell proliferation and induction of apoptosis.

Caption: Inhibition of the EGFR signaling pathway.

Tubulin Polymerization and Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, involved in cell division, motility, and intracellular transport. Their dynamic nature, characterized by the polymerization and depolymerization of tubulin dimers, is critical for their function. Compounds that interfere with tubulin polymerization are potent anticancer agents. The 3,4,5-trimethoxyphenyl moiety is known to bind to the colchicine site on tubulin, preventing its polymerization into microtubules.[10][12] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

Caption: Disruption of tubulin polymerization.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a variety of heterocyclic compounds, particularly those with potential applications in drug discovery. Its ability to readily undergo cyclization reactions to form quinoline, quinazoline, and potentially benzodiazepine scaffolds, combined with the presence of the biologically significant trimethoxyphenyl moiety, makes it a compound of great interest for medicinal chemists. The derivatives of this compound have shown promise as anticancer agents through mechanisms such as EGFR inhibition and disruption of tubulin polymerization. This guide provides a solid foundation for researchers looking to explore the full potential of this remarkable synthetic intermediate.

References

- 1. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

- 2. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

- 3. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies | Scilit [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-3,4,5-trimethoxyacetophenone: Discovery, History, and Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 2-Amino-3,4,5-trimethoxyacetophenone is not widely reported in scientific literature. As such, this document presents a proposed synthetic pathway based on established chemical principles and analogous reactions for related compounds, alongside a discussion of the broader historical and medicinal context of polysubstituted acetophenones.

Abstract

2-Amino-3,4,5-trimethoxyacetophenone represents a novel molecular scaffold with potential applications in medicinal chemistry and drug discovery. While direct synthesis and biological evaluation of this specific isomer are not extensively documented, its structural motifs, a polysubstituted aniline and an acetophenone, are prevalent in a variety of biologically active molecules. This technical guide outlines a plausible synthetic route for its preparation, provides detailed hypothetical experimental protocols, and discusses the historical significance and therapeutic potential of related acetophenone derivatives. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar compounds.

Introduction: The Context of Polysubstituted Acetophenones in Medicinal Chemistry

The acetophenone framework is a cornerstone in the synthesis of numerous pharmaceuticals and biologically active compounds.[1] Its derivatives are integral to the development of agents with a wide spectrum of therapeutic applications. The introduction of multiple substituents, such as amino and methoxy groups, onto the aromatic ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.[1]

Historically, the exploration of substituted acetophenones has led to the discovery of important drug classes.[2] The strategic placement of functional groups allows for the fine-tuning of a compound's interaction with biological targets, influencing its efficacy and safety profile.[3] The trimethoxy substitution pattern, in particular, is found in several natural products and synthetic compounds with notable biological activities.

This guide focuses on the specific, yet underexplored, isomer 2-Amino-3,4,5-trimethoxyacetophenone. By providing a theoretical framework for its synthesis, we aim to facilitate its investigation and unlock its potential in drug discovery endeavors.

Proposed Synthetic Pathway

Due to the absence of a documented synthesis for 2-Amino-3,4,5-trimethoxyacetophenone, a multi-step pathway is proposed, commencing with the readily available 1,2,3-trimethoxybenzene. The proposed route involves three key transformations:

-

Friedel-Crafts Acylation: Introduction of an acetyl group to the 1,2,3-trimethoxybenzene ring.

-

Nitration: Introduction of a nitro group at the position ortho to the acetyl group.

-

Reduction: Conversion of the nitro group to an amino group to yield the final product.

The overall proposed synthetic scheme is depicted below.

Caption: Proposed synthetic workflow for 2-Amino-3,4,5-trimethoxyacetophenone.

Detailed Experimental Protocols (Proposed)

The following protocols are hypothetical and based on standard procedures for analogous transformations.[4][5][6] Researchers should exercise standard laboratory safety precautions and optimize reaction conditions as necessary.

Step 1: Synthesis of 3,4,5-Trimethoxyacetophenone (Friedel-Crafts Acylation)

This procedure is adapted from the Friedel-Crafts acylation of related aromatic compounds.[4]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 1,2,3-Trimethoxybenzene | 168.19 | 1.0 |

| Acetyl chloride | 78.50 | 1.1 |

| Anhydrous Aluminum Chloride | 133.34 | 1.2 |

| Dichloromethane (DCM) | - | Solvent |

| Hydrochloric acid (conc.) | - | Quenching |

| Sodium bicarbonate (sat. aq.) | - | Work-up |

| Brine | - | Work-up |

| Anhydrous sodium sulfate | - | Drying agent |

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0°C under a nitrogen atmosphere, slowly add acetyl chloride (1.1 eq.).

-

After stirring for 15 minutes, add a solution of 1,2,3-trimethoxybenzene (1.0 eq.) in dry dichloromethane dropwise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Nitro-3,4,5-trimethoxyacetophenone (Nitration)

This protocol is based on the nitration of substituted acetophenones.[6]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 3,4,5-Trimethoxyacetophenone | 210.23 | 1.0 |

| Nitric acid (fuming) | 63.01 | 1.1 |

| Sulfuric acid (conc.) | 98.08 | Catalyst |

| Glacial Acetic Acid | - | Solvent |

Procedure:

-

Dissolve 3,4,5-trimethoxyacetophenone (1.0 eq.) in glacial acetic acid.

-

Cool the solution in an ice-water bath to 0-5°C.

-

Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring at 0-5°C for 1-2 hours.

-

Pour the reaction mixture into ice water, which should result in the precipitation of the nitro product.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of 2-Amino-3,4,5-trimethoxyacetophenone (Reduction)

This procedure is a standard method for the reduction of an aromatic nitro group.[7][8][9]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 2-Nitro-3,4,5-trimethoxyacetophenone | 255.22 (calculated) | 1.0 |

| Tin (granular) | 118.71 | 2.5 |

| Hydrochloric acid (conc.) | 36.46 | Excess |

| Sodium hydroxide (aq. solution) | 40.00 | For basification |

| Ethyl acetate | - | Extraction solvent |

| Anhydrous sodium sulfate | - | Drying agent |